

# **Application Notes and Protocols: Isookanin in Anti-Angiogenesis Tube Formation Assay**

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro anti-angiogenesis tube formation assay using **Isookanin**. It includes an overview of the methodology, quantitative data presentation, a step-by-step experimental protocol, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to evaluate the pro- or anti-angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane extract.

**Isookanin**, a phenolic flavonoid found in plants like Bidens pilosa, has demonstrated anti-inflammatory and anti-angiogenic properties.[1][2] Specifically, **Isookanin** has been shown to inhibit prostaglandin E2 (PGE2)-mediated angiogenesis by suppressing the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[1][2] The underlying mechanism involves the inhibition of the ERK1/2 and CREB signaling pathways.[1]



These application notes provide a comprehensive guide for researchers to utilize the tube formation assay to study the anti-angiogenic effects of **Isookanin**.

## **Quantitative Data Summary**

The following table summarizes the quantitative analysis of the effect of **Isookanin** on PGE2-induced tube formation in HMEC-1 cells. Data is extracted from a study by Xu et al. (2021) where tube formation was evaluated by analyzing the total branch number, length, and mesh size of the tube-like structures using ImageJ software.[1]

| Treatment<br>Group         | Concentration | Total Branch<br>Number (% of<br>Control) | Total Tube<br>Length (% of<br>Control) | Total Mesh<br>Size (% of<br>Control) |
|----------------------------|---------------|------------------------------------------|----------------------------------------|--------------------------------------|
| Control                    | -             | 100 ± 5.2                                | 100 ± 6.1                              | 100 ± 7.3                            |
| PGE2                       | 20 μΜ         | 185 ± 9.8                                | 192 ± 11.4                             | 178 ± 10.5                           |
| PGE2 +<br>Isookanin        | 1 μg/mL       | 155 ± 8.1                                | 160 ± 9.5                              | 148 ± 8.7                            |
| PGE2 +<br>Isookanin        | 5 μg/mL       | 120 ± 6.7                                | 125 ± 7.9                              | 115 ± 6.9                            |
| PGE2 +<br>Isookanin        | 10 μg/mL      | 95 ± 5.1                                 | 102 ± 6.3                              | 98 ± 5.8                             |
| VEGF (Positive<br>Control) | 100 ng/mL     | 190 ± 10.2                               | 198 ± 12.1                             | 185 ± 11.2                           |

Data are presented as mean  $\pm$  standard deviation (n=3). The control group is untreated HMEC-1 cells. The percentages are calculated relative to the control group.

# Experimental Protocol: Anti-Angiogenesis Tube Formation Assay with Isookanin

This protocol details the steps for performing a Matrigel-based tube formation assay to assess the anti-angiogenic activity of **Isookanin** on endothelial cells, such as Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs).



#### **Materials**

- Endothelial cells (e.g., HMEC-1, HUVEC)
- Endothelial cell growth medium (e.g., MCDB131, Medium 200PRF with supplements)
- Fetal Bovine Serum (FBS)
- Growth factor-reduced Matrigel® Basement Membrane Matrix
- 96-well tissue culture plates[3][4]
- Isookanin (stock solution prepared in DMSO)
- Prostaglandin E2 (PGE2) or Vascular Endothelial Growth Factor (VEGF) as an angiogenic stimulator
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Calcein AM fluorescent dye (for visualization)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ)

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for the anti-angiogenesis tube formation assay with Isookanin.



### **Step-by-Step Methodology**

- 1. Preparation of Matrigel-Coated Plates
- 1.1. Thaw growth factor-reduced Matrigel overnight at 4°C.[4][5] Keep Matrigel on ice to prevent premature polymerization.[6] 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[4] 1.3. Using a pre-chilled pipette, add 50 µL of thawed Matrigel to each well of the 96-well plate.[3] Ensure the entire bottom of the well is covered. Avoid introducing air bubbles.[6] 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[3][6]
- 2. Cell Culture and Preparation
- 2.1. Culture endothelial cells (e.g., HMEC-1) in appropriate growth medium until they reach 70-80% confluency.[6] 2.2. The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a lower concentration of FBS (e.g., 1%). 2.3. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. 2.4. Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.[3] 2.5. Resuspend the cell pellet in a serum-free or low-serum basal medium and perform a cell count. Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.[5]
- 3. Treatment and Seeding
- 3.1. Aliquot the cell suspension into different tubes for each treatment condition (Control, PGE2/VEGF alone, PGE2/VEGF + different concentrations of **Isookanin**). 3.2. Pre-treat the designated cell suspensions with various concentrations of **Isookanin** (e.g., 1, 5, 10  $\mu$ g/mL) for 2 hours at 37°C.[1] Remember to include a vehicle control (DMSO) for the **Isookanin**-treated groups. 3.3. Following the pre-treatment, add the angiogenic stimulator (e.g., 20  $\mu$ M PGE2 or 100 ng/mL VEGF) to the appropriate cell suspensions.[1] 3.4. Gently add 100  $\mu$ L of the treated cell suspension to each well of the Matrigel-coated plate, resulting in 2 x 10^4 cells per well.[7]
- 4. Incubation and Visualization
- 4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[6][8] The optimal incubation time may vary depending on the cell type and should be determined empirically. 4.2. (Optional) For fluorescent imaging, carefully remove the medium from the wells and wash gently with PBS. 4.3. Add Calcein AM solution (e.g., 8 μg/mL in HBSS) to each well



and incubate for 30-40 minutes at 37°C.[6][9] 4.4. Wash the wells again with PBS before imaging.[9] 4.5. Observe and capture images of the tube-like structures using an inverted microscope at 4x or 10x magnification.[3]

- 5. Data Analysis and Quantification
- 5.1. Quantify the extent of tube formation by measuring parameters such as the total number of branches, total tube length, and the number of meshes using image analysis software like ImageJ with the Angiogenesis Analyzer plugin. 5.2. Compare the results from the **Isookanin**-treated groups to the control and PGE2/VEGF-stimulated groups to determine the antiangiogenic effect.

# Signaling Pathway of Isookanin's Anti-Angiogenic Effect

**Isookanin** exerts its anti-angiogenic effects by interfering with the PGE2-mediated signaling cascade in endothelial cells. The diagram below illustrates this inhibitory pathway.





Click to download full resolution via product page

Caption: Signaling pathway of Isookanin's inhibitory effect on PGE2-induced angiogenesis.

### Conclusion

The tube formation assay is a valuable tool for screening and characterizing the antiangiogenic properties of compounds like **Isookanin**. The protocol provided here, along with the supporting data and pathway information, offers a comprehensive resource for researchers in the field of angiogenesis and drug development. The evidence suggests that **Isookanin** is a promising candidate for further investigation as a potential therapeutic agent for angiogenesisrelated diseases.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Isookanin Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isookanin Inhibits PGE2-Mediated Angiogenesis by Inducing Cell Arrest through Inhibiting the Phosphorylation of ERK1/2 and CREB in HMEC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 4. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. corning.com [corning.com]
- 7. Matrigel tube formation assay [bio-protocol.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ibidi.com [ibidi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Isookanin in Anti-Angiogenesis Tube Formation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565987#anti-angiogenesis-tube-formation-assay-protocol-with-isookanin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com